molecular formula C21H22N2O2S B2775642 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline CAS No. 866811-70-3

3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline

Cat. No.: B2775642
CAS No.: 866811-70-3
M. Wt: 366.48
InChI Key: FUTVZKYIZQPAMD-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline (CAS 866811-70-3) is a sophisticated quinoline derivative of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C21H22N2O2S and a molecular weight of 366.48 g/mol, this compound is characterized by a quinoline core structure substituted with a benzenesulfonyl group at the 3-position, an ethyl group at the 6-position, and a pyrrolidine ring at the 4-position . The pyrrolidine scaffold is a prominent feature in FDA-approved drugs and is highly valued for its three-dimensional coverage and ability to influence key physicochemical parameters of drug candidates, such as solubility and lipophilicity . Quinoline derivatives are extensively documented for their diverse biological activities . This particular compound serves as a valuable building block in the synthesis of more complex molecules and is investigated for its potential applications in several research areas. Its structural framework is similar to that of other 4-(pyrrolidin-1-yl)quinoline compounds which have been described in patent literature for their use in killing clinically latent microorganisms, suggesting potential research avenues in antimicrobial development . Furthermore, quinoline-based molecules are widely studied for their mechanisms of action in oncology research, which include intercalating with DNA, inhibiting key enzymes like topoisomerases, and disrupting redox homeostasis in cancer cells . Researchers utilize this compound as a key intermediate in organic synthesis and for exploring structure-activity relationships (SAR) to develop new therapeutic agents with antimalarial, antibacterial, and anticancer properties . This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-ethyl-4-pyrrolidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-2-16-10-11-19-18(14-16)21(23-12-6-7-13-23)20(15-22-19)26(24,25)17-8-4-3-5-9-17/h3-5,8-11,14-15H,2,6-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTVZKYIZQPAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation, where the quinoline derivative is treated with benzenesulfonyl chloride in the presence of a base such as pyridine.

    Ethylation: The ethyl group can be introduced through an alkylation reaction, typically using ethyl iodide and a strong base like sodium hydride.

    Pyrrolidinyl Substitution:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, which may reduce the quinoline ring or the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst, mild to moderate temperatures.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives or sulfonyl group reductions.

    Substitution: Substituted benzenesulfonyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.

    Biological Studies: It can be used in studies to understand its interaction with various biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: The compound can serve as a probe to study cellular processes and pathways, given its potential to interact with specific molecular targets.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline would depend on its specific biological target. Generally, the compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity by binding to the active site or allosteric sites.

    Interacting with Receptors: Acting as an agonist or antagonist to various receptors, thereby influencing cellular signaling pathways.

    Modulating Protein-Protein Interactions: Disrupting or stabilizing interactions between proteins, which can affect various cellular functions.

Comparison with Similar Compounds

Structural Analog: PDCApy (3-(4-(Pyrrolidin-1-yl)phenylcarbamoyl)pyrazine-2-carboxylic acid)

Key Differences :

  • Substituents: A pyrrolidin-1-yl group is attached via a phenylcarbamoyl linker at position 4, contrasting with the direct substitution on quinoline in the target compound.
  • Biological Activity: PDCApy exhibits inhibitory effects against Vibrio cholerae at an IC50 of 25 µM, attributed to its pyrazine-carboxylic acid core . The quinoline scaffold in the target compound may offer distinct binding advantages for bacterial or eukaryotic targets due to its planar aromatic system.

Structural Analog: 6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline

Key Differences :

  • Substituents : This compound has a chlorine atom at position 6, a piperidine ring at position 4, and a pyrrolidine group at position 2. The target compound replaces chlorine with ethyl and positions the pyrrolidine at C3.
  • Piperidine (6-membered ring) at C4 offers greater conformational flexibility than pyrrolidine (5-membered), which may influence receptor affinity .
  • Applications : While specific biological data are unavailable, its commercial availability suggests utility in medicinal chemistry and drug discovery.

Comparative Analysis Table

Compound Name Core Structure Substituents (Positions) Key Functional Groups Reported Activity/Applications
3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline Quinoline Benzenesulfonyl (C3), Ethyl (C6), Pyrrolidin-1-yl (C4) Sulfonyl, alkyl, pyrrolidine Hypothesized antimicrobial/kinase inhibition (structural inference)
PDCApy Pyrazine 4-(Pyrrolidin-1-yl)phenylcarbamoyl (C3), Carboxylic acid (C2) Carboxylic acid, pyrrolidine Anti-V. cholerae (IC50: 25 µM)
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline Quinoline Chloro (C6), Piperidin-1-yl (C4), Pyrrolidin-1-yl (C2) Halogen, piperidine, pyrrolidine Research applications (no specific IC50)

Research Implications and Gaps

  • Electronic and Steric Effects : The benzenesulfonyl group in the target compound likely enhances stability and lipophilicity but may reduce aqueous solubility compared to PDCApy’s carboxylic acid.
  • Ring Size Impact: Pyrrolidine (5-membered) vs.
  • Need for Empirical Data : Direct comparative studies on solubility, bioavailability, and target-specific efficacy are absent. Future work should prioritize assays against bacterial strains (e.g., V. cholerae) and kinase targets to validate hypotheses derived from structural analysis.

Biological Activity

3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline is a complex organic compound notable for its diverse biological activities. This compound, characterized by its unique structural features, has been the subject of various studies aimed at understanding its potential therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The compound features a quinoline core with three distinct substituents:

  • Benzenesulfonyl group : Enhances solubility and may influence binding interactions.
  • Ethyl group : Contributes to hydrophobic interactions, potentially affecting bioavailability.
  • Pyrrolidinyl group : Can interact with biological targets, possibly modulating receptor activity.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thus modulating metabolic pathways.
  • Receptor Interaction : It may act as an agonist or antagonist to various receptors, influencing cellular signaling pathways.
  • Protein-Protein Interaction Modulation : The compound can disrupt or stabilize interactions between proteins, affecting cellular functions.

Biological Activity Data

Research on the biological activity of this compound has yielded promising results in various studies. Below is a summary of key findings:

StudyBiological ActivityMethodologyKey Findings
El Shehry et al. (2018) Antibacterial and antifungalIn vitro assaysCertain quinoline derivatives exhibited significant inhibitory effects against multiple pathogens.
Mantoani et al. (2016) Anticancer activityZebrafish embryo modelCompounds showed potent growth inhibition in cancer cell lines, suggesting potential for further development.
Gupta & Kamni (2021) Epigenetic regulationSETDB1 inhibition assayIdentified as a novel inhibitor with therapeutic potential for Huntington’s disease.

Case Studies

  • Anticancer Properties : In a study evaluating various quinoline derivatives, this compound demonstrated significant cytotoxicity against cancer cell lines, indicating its potential as an anticancer agent.
  • Infectious Disease Applications : The compound has shown promise in modulating immune responses and inhibiting microbial growth, suggesting its utility in treating infections caused by resistant strains.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundStructural FeaturesBiological Activity
3-(Benzenesulfonyl)-4-(pyrrolidin-1-yl)quinolineLacks ethyl groupReduced potency in certain biological assays
6-Ethyl-4-(pyrrolidin-1-yl)quinolineLacks benzenesulfonyl groupAltered reactivity and binding affinity
3-(Benzenesulfonyl)quinolineLacks both ethyl and pyrrolidinyl groupsSignificantly different chemical behavior

Q & A

Q. What strategies optimize lead compound derivatives for in vivo efficacy?

  • Methodological Answer :
  • SAR studies : Synthesize analogs with varied sulfonyl substituents (e.g., nitro, methoxy) to balance potency and solubility .
  • PK/PD modeling : Rodent studies with IV/PO dosing to calculate bioavailability and half-life .
  • Formulation : Nanoemulsions (e.g., PLGA nanoparticles) improve blood-brain barrier penetration for CNS targets .

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